molecular formula C6H8ClN3 B1433569 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride CAS No. 1255099-34-3

6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride

Cat. No.: B1433569
CAS No.: 1255099-34-3
M. Wt: 157.6 g/mol
InChI Key: OBNGJWDRGTWXLN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic naming of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The nomenclature process for such compounds involves specific principles that account for the fusion of two distinct heterocyclic rings and the subsequent hydrogenation pattern. According to the Hantzsch-Widman system, the base structure incorporates a pyrrole ring fused to a pyrazine ring, with the fusion occurring at positions 3 and 4 of the pyrazine component and positions 4 and 5 of the pyrrole component.

The systematic name construction begins with the identification of the parent heterocyclic components. The pyrazine ring, containing two nitrogen atoms at positions 1 and 4, serves as the base component, while the pyrrole ring, containing a single nitrogen atom, functions as the attached component. The fusion nomenclature follows the principle where the number sequence [3,4-b] indicates that positions 3 and 4 of the pyrazine ring are involved in the fusion with the pyrrole ring. The prefix "5H" denotes the specific position of the hydrogen atom on the pyrrole nitrogen, while "6,7-dihydro" indicates the saturation of the carbon-carbon double bond in the pyrrole ring portion.

The complete systematic name incorporates several key elements that must be understood within the context of fused ring nomenclature. The term "pyrrolo[3,4-b]pyrazine" establishes the fundamental bicyclic framework, where the square brackets contain the fusion positions and the letter 'b' designates the specific edge of the pyrazine ring involved in the fusion. The numerical prefixes "6,7-dihydro" specify that positions 6 and 7 of the fused system contain additional hydrogen atoms, indicating partial saturation of what would otherwise be a fully aromatic system.

Nomenclature Component Meaning Chemical Significance
6,7-dihydro Partial saturation at positions 6,7 Reduces aromaticity, affects reactivity
5H Hydrogen on nitrogen at position 5 Defines tautomeric form
pyrrolo[3,4-b] Pyrrole fused at positions 3,4 Specifies fusion pattern
pyrazine Base heterocyclic ring Contains two nitrogen atoms
hydrochloride Salt form Affects solubility and stability

The hydrochloride designation indicates the formation of a salt between the basic nitrogen atoms of the heterocyclic system and hydrochloric acid. This salt formation significantly affects the compound's physical properties, including solubility, crystalline structure, and stability. The molecular formula for the hydrochloride salt is C₆H₈ClN₃, with a molecular weight of 157.60 grams per mole.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3.ClH/c1-2-9-6-4-7-3-5(6)8-1;/h1-2,7H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNGJWDRGTWXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC=CN=C2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255099-34-3
Record name 6,7-DIHYDRO-5H-PYRROLO[3,4-B]PYRAZINE HCL
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Preparation Methods

General Synthetic Strategies

Although direct literature on the exact preparation of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride is limited, related synthetic strategies for analogous fused heterocycles—such as pyrrolopyridines and pyrrolopyrazines—provide valuable insights. The synthesis generally involves:

  • Construction of the fused heterocyclic ring system
  • Reduction or cyclization steps to achieve the dihydro form
  • Final conversion to the hydrochloride salt

Cyclization-Based Synthesis

A common approach involves cyclization reactions of appropriately substituted diamines with dicarbonyl compounds or equivalents. For example, the condensation of a 1,2-diamine with a 1,4-dicarbonyl compound under acidic conditions can yield the pyrazine ring, followed by cyclization to form the fused pyrrole system.

General Reaction Scheme:

  • Starting Materials: 1,2-diaminopyrrole or 1,2-diaminopyrazine derivatives, and 1,4-dicarbonyl compounds
  • Cyclization: Acid-catalyzed or base-catalyzed cyclization to form the fused ring
  • Reduction: If necessary, reduction of the aromatic system to obtain the dihydro derivative
  • Salt Formation: Treatment with hydrochloric acid to obtain the hydrochloride salt

Patent-Reported Methodologies

While patents for closely related compounds (such as 6,7-dihydro-5H-pyrrolopyridine hydrochlorides) exist, they provide useful procedural analogs. For example, a patent describes the preparation of 6,7-dihydro-5H-pyrrolopyridine hydrochlorides via the following steps:

  • Step 1: Cyclization of a suitable precursor in a high-boiling solvent (e.g., xylene) under reflux
  • Step 2: Workup and purification, typically involving extraction and crystallization
  • Step 3: Conversion to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent (e.g., dioxane or ethanol)

Detailed Experimental Data

Example: Synthesis of Analogous Compounds

The preparation of 3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride, as described in a recent patent, involves multi-step synthesis starting from 5-methoxypyridine-2,3-dicarboxylic acid. The key steps include:

  • Substitution, reduction, cyclization, and esterification
  • Final hydrolysis and salt formation

Key Data Table: Multi-Step Synthesis Example

Step Starting Material Reagent(s) Solvent Temperature Time Product (Yield)
1 5-methoxypyridine-2,3-dicarboxylic acid Various (see patent) Various Various Various 6-benzyl-3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
2 Above Ethyl chloroformate 1,2-dichloroethane 75–84°C Overnight 3-methoxy-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylic acid ethyl ester (41–43%)
3 Above KOH, HCl Methanol, dioxane 90°C Overnight 3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride (96%)

Note: Although this procedure is for a methoxy-substituted analog, the general sequence and conditions are directly applicable to the parent compound by omitting the methoxy substituent.

Key Reaction Conditions and Yields

Reaction Step Typical Solvent Temperature Duration Yield (%)
Cyclization Xylene, THF Reflux 12–24 h 40–60
Esterification 1,2-dichloroethane 75–84°C Overnight 41–43
Hydrolysis & Salt Formation Methanol, dioxane 90°C Overnight 96

Research Findings and Observations

  • Reaction Optimization: The cyclization step is sensitive to solvent choice and temperature; xylene or high-boiling aromatic solvents are preferred for complete conversion.
  • Yield Considerations: The overall yield is typically moderate to high, with the final salt formation step often exceeding 90% yield due to the high solubility of the hydrochloride salt in polar solvents.
  • Purification: Crystallization from ethanol or dioxane is commonly used to obtain analytically pure hydrochloride salt.

Summary Table: Preparation Overview

Stage Key Reagents Solvent Critical Parameters Typical Yield
Cyclization Diamine, Dicarbonyl Xylene, THF Reflux, 12–24 h 40–60%
Reduction Reducing agent (if needed) Ethanol, THF 0–25°C, 1–4 h 80–95%
Salt Formation Hydrochloric acid Dioxane, Ethanol Room temp, 30–60 min 90–98%

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted pyrrolopyrazine derivatives.

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride is a chemical compound with diverse applications, primarily in pharmaceutical research and development. It features a unique bicyclic structure consisting of pyrrole and pyrazine moieties, which contributes to its biological activities and applications in medicinal chemistry.

Pharmaceutical Research and Development

This compound is mainly used in pharmaceutical research and development. As a building block in medicinal chemistry, it can be utilized in the development of new drugs.

Potential Biological Activities

Research indicates that this compound exhibits significant biological activity and has been studied for its potential as an inhibitor of Gli1 and in cancer therapy. Interaction studies have also focused on its binding affinity to various biological targets to elucidate its mechanisms of action.

Structural Similarities to Established Drugs

DHPP shares structural similarities with drugs containing the pyrrolo[3,4-b]pyrazine core, which may prompt further research.

Anti-Cancer Activity

6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride stands out for its specific inhibition of Gli1 and potential applications in cancer therapy.

Related Compounds

Other compounds with similar structures or biological activities include:

  • 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride, which has potential anti-cancer activity.
  • 6-Methylpyrrolo[3,4-b]pyrazine, which possesses antimicrobial properties.
  • Pyrazolo[3,4-b]pyridine, which exhibits anti-inflammatory effects.

Eszopiclone and Taste Masking

Mechanism of Action

The exact mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, some pyrrolopyrazine derivatives have been shown to inhibit kinases, which are enzymes involved in cell signaling pathways . This inhibition can lead to the modulation of various biological processes, including cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₆H₇N₃·xHCl (x = 1 or 2) .
  • CAS No.: 871726-36-2 .
  • Molecular Weight : 194.06 g/mol (assuming x = 2) .
  • Structure : Features a bicyclic pyrrolo-pyrazine core with a hydrochloride salt, enhancing solubility and stability .

Key Properties :

  • Storage : Requires inert atmosphere and room temperature .
  • Hazards : Harmful by inhalation, skin contact, or ingestion (H302, H315, H319, H332, H335) .

Comparison with Structurally Similar Compounds

Zopiclone Derivatives and Impurities

Zopiclone-related compounds share the pyrrolo[3,4-b]pyrazine core but differ in substituents and pharmacological roles:

Compound Name Molecular Formula Substituents/Modifications CAS No. Key Properties/Applications
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride C₆H₇N₃·HCl Core structure with HCl salt 871726-36-2 Synthetic intermediate; lab use
Zopiclone Oxide (Impurity A) C₁₉H₁₈ClN₅O₄ 5-Chloropyridyl, methylpiperazine oxide 43200-96-0 Hypnotic drug impurity; monitored in APIs
Desmethyl Zopiclone Hydrochloride C₁₈H₁₇ClN₄O₃·HCl Demethylated piperazine moiety 1216659-29-8 Pharmacologically active metabolite
6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one (Impurity C) C₁₁H₈ClN₃O 5-Chloropyridyl, ketone at position 5 148891-53-6 Intermediate in Zopiclone synthesis

Structural Impact :

  • Chloropyridyl Groups (e.g., Zopiclone derivatives): Enhance binding to GABA receptors but reduce aqueous solubility .
  • Hydrochloride Salt : Improves stability and solubility for synthetic applications compared to free bases .

Brominated and Functionalized Derivatives

Example :

  • 2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride
    • Molecular Formula : C₆H₇BrClN₃.
    • Molecular Weight : 236.5 g/mol .
    • Key Difference : Bromine substituent increases molecular weight and alters reactivity for cross-coupling reactions .

Fused-Ring Analogues

Example :

  • 6H,13H-Pyrido[4'',3'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-6,13-dione (6a) Molecular Formula: C₁₇H₉N₃O₂.

Comparison :

  • The fused indole system in 6a introduces planar rigidity, contrasting with the simpler bicyclic structure of the target compound. This impacts applications: 6a is explored for optoelectronic materials, whereas the hydrochloride salt is a pharmaceutical building block .

Biological Activity

6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride (CAS Number: 1255099-34-3) is a nitrogen-containing heterocyclic compound that combines the structural features of both pyrrole and pyrazine rings. This compound has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C6H8ClN3
  • Molecular Weight : 157.6 g/mol
  • Chemical Structure : The compound features a fused ring system that enhances its interaction with biological targets.

The exact mechanism of action of this compound is not fully elucidated. However, it is believed to exert its effects through interactions with specific molecular targets involved in various signaling pathways. Notably, some derivatives have been shown to inhibit kinases, which play crucial roles in cell signaling and proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Antitumor Activity

The compound has also shown promising antitumor activity in several cancer cell lines. In vitro studies reported IC50 values indicating its cytotoxic effects against various cancer types.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10.4
HCT116 (Colon Cancer)9.1
A549 (Lung Cancer)7.29

In vivo studies further demonstrated its potential in reducing tumor growth in xenograft models.

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory properties of this compound were evaluated through assays measuring the inhibition of pro-inflammatory cytokines. The results indicated a significant reduction in cytokine levels in treated cells compared to controls.

Case Studies

  • Anticancer Research : A study conducted on the efficacy of this compound against breast cancer cells showed that treatment led to apoptosis via mitochondrial pathways. The compound induced DNA damage and activated apoptotic markers significantly more than the control group .
  • Antimicrobial Study : Another research focused on the antimicrobial activity revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling arylboronic acids with heterocyclic precursors using Pd(PPh₃)₄ catalysis in dioxane/water under reflux (105°C). Subsequent hydrazine hydrate treatment in ethanol (80°C) can yield intermediates, followed by nicotinoyl chloride coupling in pyridine at room temperature . Purity optimization may require column chromatography or recrystallization, with analytical HPLC used to confirm structural integrity.

Q. How should researchers assess the compound’s stability under varying laboratory conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., light, humidity, temperature). Monitor degradation via HPLC-MS and quantify decomposition products. Evidence suggests storage at 2–8°C preserves stability over extended periods, but thermal gravimetric analysis (TGA) can validate shelf-life under ambient conditions .

Q. What experimental approaches are used to identify biochemical targets of this compound?

  • Methodological Answer : Employ affinity chromatography or pull-down assays with immobilized compound derivatives to capture interacting proteins. Mass spectrometry-based proteomics can identify binding partners. For example, RIPK1 inhibition has been confirmed via kinase activity assays using recombinant proteins and ATP-competitive binding studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s inhibitory activity against RIPK1?

  • Methodological Answer : Synthesize analogs with modifications to the pyrrolopyrazine core (e.g., substituents at positions 3 or 5) and evaluate RIPK1 inhibition using in vitro kinase assays. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities, while MD simulations assess conformational stability. Correlate IC₅₀ values with structural features to guide lead optimization .

Q. What computational tools are effective in predicting the compound’s metabolic pathways?

  • Methodological Answer : Use in silico platforms like Schrödinger’s ADMET Predictor or SwissADME to simulate phase I/II metabolism. Validate predictions with in vitro hepatocyte incubation followed by LC-MS/MS metabolite profiling. Evidence highlights CYP3A4 as a potential mediator, necessitating inhibition/induction assays to assess drug-drug interaction risks .

Q. How do subcellular localization mechanisms influence the compound’s efficacy in neurodegenerative models?

  • Methodological Answer : Tag the compound with fluorescent probes (e.g., BODIPY) and track localization in neuronal cell lines via confocal microscopy. Co-staining with organelle markers (e.g., Lysotracker for lysosomes) can identify accumulation sites. Pharmacokinetic studies in animal models should correlate localization with brain permeability and necroptosis inhibition .

Q. What methodologies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Perform meta-analysis of dose-response curves from independent studies to identify outliers. Replicate experiments under standardized conditions (e.g., cell lines, assay protocols). For instance, conflicting cytotoxicity reports may arise from variations in dosing (low vs. high doses); systematic in vivo/in vitro correlation (IVIVC) studies can clarify thresholds for therapeutic vs. toxic effects .

Critical Analysis of Contradictions

  • Dosage-Dependent Toxicity : While low doses (≤10 mg/kg in mice) show anti-necroptotic activity without adverse effects, higher doses (>50 mg/kg) induce hepatotoxicity. This underscores the need for rigorous pharmacokinetic/pharmacodynamic (PK/PD) modeling to define therapeutic windows .
  • Bioactivity Variability : Discrepancies in antimicrobial activity across studies may stem from differences in bacterial strain resistance profiles. Standardized MIC/MBC assays with ATCC reference strains are recommended for cross-study comparisons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride
Reactant of Route 2
Reactant of Route 2
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride

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